molecular formula C11H25NSi B14557940 N,N-Dimethyl-3-(triethylsilyl)prop-1-en-1-amine CAS No. 62164-14-1

N,N-Dimethyl-3-(triethylsilyl)prop-1-en-1-amine

Cat. No.: B14557940
CAS No.: 62164-14-1
M. Wt: 199.41 g/mol
InChI Key: QVTCDLFIACHANS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(triethylsilyl)prop-1-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a triethylsilyl group attached to a prop-1-en-1-amine backbone

Properties

CAS No.

62164-14-1

Molecular Formula

C11H25NSi

Molecular Weight

199.41 g/mol

IUPAC Name

N,N-dimethyl-3-triethylsilylprop-1-en-1-amine

InChI

InChI=1S/C11H25NSi/c1-6-13(7-2,8-3)11-9-10-12(4)5/h9-10H,6-8,11H2,1-5H3

InChI Key

QVTCDLFIACHANS-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CC=CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(triethylsilyl)prop-1-en-1-amine typically involves the reaction of N,N-dimethylprop-1-en-1-amine with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

N,N-Dimethylprop-1-en-1-amine+Triethylsilyl chlorideThis compound+HCl\text{N,N-Dimethylprop-1-en-1-amine} + \text{Triethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} N,N-Dimethylprop-1-en-1-amine+Triethylsilyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving the overall yield of the product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(triethylsilyl)prop-1-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines with different degrees of saturation.

    Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated amines.

Scientific Research Applications

N,N-Dimethyl-3-(triethylsilyl)prop-1-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(triethylsilyl)prop-1-en-1-amine involves its interaction with specific molecular targets. The triethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-(trimethoxysilyl)prop-1-en-1-amine
  • N,N-Diethyl-3-(trimethoxysilyl)propylamine
  • 3-(Trimethylsilyl)propargyl alcohol

Uniqueness

N,N-Dimethyl-3-(triethylsilyl)prop-1-en-1-amine is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where enhanced stability and reactivity are desired.

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